(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Catalog No.
S12023009
CAS No.
M.F
C21H17N3O2S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl...

Product Name

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O2S/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)24-21(27-18)22-19(23-24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

LPTZPQMRACBHDF-AQTBWJFISA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2

The compound (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its thiazole and triazole rings. This compound features a benzylidene moiety with an allyloxy substituent and a 2-methylphenyl group, which contributes to its structural diversity. The presence of multiple functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical behavior of this compound can be analyzed through various types of reactions:

  • Condensation Reactions: The formation of the benzylidene from the corresponding aldehyde and amine can be categorized as a condensation reaction.
  • Nucleophilic Substitution: The allyloxy group may undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Cyclization Reactions: The thiazole and triazole rings can participate in cyclization reactions, which may lead to the formation of new derivatives.

These reactions are essential for understanding how the compound can be modified to enhance its biological activity or alter its properties.

The biological activity of compounds similar to (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is often evaluated using structure-activity relationship (SAR) studies. Such studies indicate that structurally similar compounds may exhibit varying degrees of biological efficacy due to minor changes in their chemical structure . For instance, compounds containing thiazole or triazole rings have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzylidene Formation: A condensation reaction between an aldehyde and an amine derivative will yield the benzylidene structure.
  • Allyloxy Substitution: The introduction of the allyloxy group can be performed via nucleophilic substitution on a suitable precursor.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for their herbicidal or fungicidal properties.
  • Material Science: Its unique structure could also find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and enzymes. Techniques like molecular docking and computational modeling can predict binding affinities and elucidate mechanisms of action. Such studies help identify potential therapeutic targets and optimize lead compounds for further development .

Several compounds share structural similarities with (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activity
4-(Allyloxy)benzaldehydeBenzaldehyde with allyloxy groupAntimicrobial
2-MethylthiazoleThiazole ring with methyl groupAntifungal
1,2,4-Triazole derivativesTriazole ring systemsAntiviral
Benzothiazole derivativesBenzothiazole coreAnticancer

The uniqueness of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of both thiazole and triazole functionalities along with the specific substitution patterns that may enhance its biological activity compared to other structurally similar compounds .

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

375.10414797 g/mol

Monoisotopic Mass

375.10414797 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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